molecular formula C19H29ClN2O2 B13043514 Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride

Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride

Cat. No.: B13043514
M. Wt: 352.9 g/mol
InChI Key: IZYFBOQNICIISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the tert-butyl, amino, and methyl groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated spirocyclic compounds.

Scientific Research Applications

TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATE
  • TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL

Uniqueness

TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H29ClN2O2

Molecular Weight

352.9 g/mol

IUPAC Name

tert-butyl 1-amino-4-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;hydrochloride

InChI

InChI=1S/C19H28N2O2.ClH/c1-13-6-5-7-14-15(20)12-19(16(13)14)8-10-21(11-9-19)17(22)23-18(2,3)4;/h5-7,15H,8-12,20H2,1-4H3;1H

InChI Key

IZYFBOQNICIISB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.